![molecular formula C19H22Cl2N2O4S2 B2464985 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane CAS No. 447410-92-6](/img/structure/B2464985.png)
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane, also known as BSMD, is a chemical compound that has been found to have potential applications in scientific research. It belongs to the class of diazepanes and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane has also been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
Biochemical and Physiological Effects:
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane has been found to have various biochemical and physiological effects. It has been shown to have anti-cancer properties, as well as anti-inflammatory and analgesic effects. 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane has also been found to have an impact on the cardiovascular system, with studies showing that it can lower blood pressure and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, and its effects on biological systems can be studied in detail. However, one limitation of using 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane is its potential toxicity, which can limit its use in certain experiments. It is important to use appropriate safety measures when handling 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane in the lab.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane can also be used as a tool to study the mechanism of action of certain enzymes and proteins, which can lead to a better understanding of biological systems. Additionally, further studies can be conducted to investigate the potential side effects and toxicity of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane, which can help to ensure its safe use in lab experiments.
In conclusion, 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane is a chemical compound that has shown potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane in various scientific research fields.
Synthesemethoden
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 4-chloro-3-methylphenylsulfonyl chloride with 1,4-diazepane. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is obtained in high yields. The purity of the final product can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane has been found to have potential applications in various scientific research fields. It has been used as a reagent in the synthesis of novel compounds, as well as in the development of new drugs. 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane has also been used in biochemical and physiological studies to investigate its mechanism of action and effects on biological systems.
Eigenschaften
IUPAC Name |
1,4-bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S2/c1-14-12-16(4-6-18(14)20)28(24,25)22-8-3-9-23(11-10-22)29(26,27)17-5-7-19(21)15(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOBAUGSJPJPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

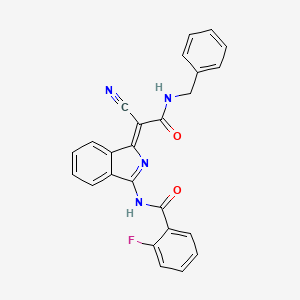
![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)
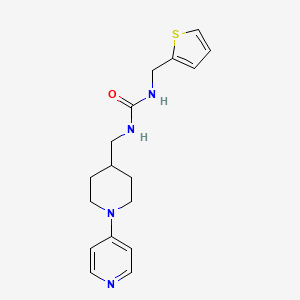
![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)
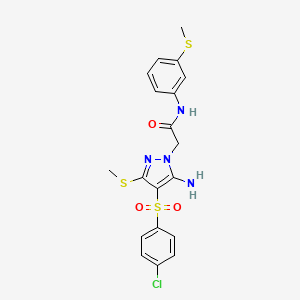
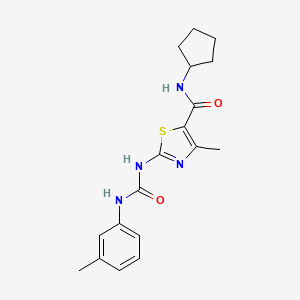
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)
![2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2464916.png)

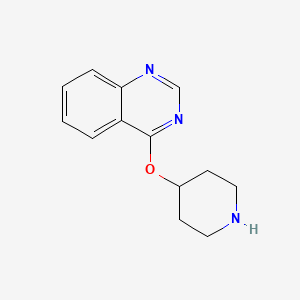

![6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine](/img/structure/B2464924.png)